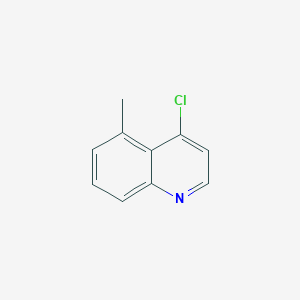

4-Chloro-5-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWAUFCOHKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597831 | |

| Record name | 4-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143946-48-9 | |

| Record name | 4-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Chloro-5-methylquinoline

The traditional synthesis of this compound involves a sequence of well-documented reactions. These pathways focus on building the bicyclic quinoline (B57606) core and then installing the necessary functional groups through regioselective chemical transformations.

The formation of the fundamental quinoline skeleton is the initial step in the synthesis. Several classical methods can be employed to construct the 5-methylquinoline (B1294701) core, which serves as the precursor to the final product. The choice of starting materials is crucial for ensuring the methyl group is correctly positioned.

Classic synthetic routes to quinolines include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. To produce a 5-methylquinoline core, 3-methylaniline would be the appropriate starting amine. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring. nih.govpharmaguideline.com

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. pharmaguideline.comnih.gov For the 5-methylquinoline core, 3-methylaniline would react with an appropriate α,β-unsaturated aldehyde or ketone.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. nih.govpharmaguideline.comnih.gov While versatile, it requires specifically substituted starting materials.

Conrad-Limpach Synthesis: This pathway involves the reaction of anilines with β-ketoesters. At lower temperatures, a β-amino acrylate (B77674) is formed, which can be cyclized to the corresponding 4-hydroxyquinoline (B1666331) (quinolin-4-one). pharmaguideline.com Using 3-methylaniline and a suitable β-ketoester would yield 4-hydroxy-5-methylquinoline, a direct precursor for the subsequent chlorination step.

These methods, particularly the Conrad-Limpach and Skraup syntheses, provide reliable routes to the 5-methylquinoline core structure necessary for producing this compound.

Once the 5-methyl-substituted quinoline core is synthesized, specifically as a 4-hydroxyquinoline (or its tautomer, quinolin-4-one), the next critical step is the regioselective introduction of a chlorine atom at the C4-position. This transformation is a key step in activating the molecule for further reactions, such as nucleophilic substitutions.

The most common and effective method for this chlorination is the treatment of the 4-hydroxy-5-methylquinoline intermediate with a strong chlorinating agent. google.com

Phosphorus Oxychloride (POCl₃): This is the reagent of choice for converting 4-quinolinones to 4-chloroquinolines. google.comresearchgate.netsphinxsai.com The reaction typically involves heating the quinolinone with neat phosphorus oxychloride or in a high-boiling solvent. The hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

Phosphorus Pentachloride (PCl₅): Often used in conjunction with POCl₃, PCl₅ can also facilitate this chlorination. mdpi.commdpi.org

This directed chlorination is highly efficient and regioselective, yielding this compound as the desired product. The resulting chloro-substituent is a versatile handle for subsequent chemical modifications.

Achieving regioselective methylation at position 5 of the quinoline ring is most effectively accomplished by starting the synthesis with a precursor that already contains the methyl group in the correct position. Direct methylation of the quinoline ring often leads to a mixture of products and lacks the required regioselectivity.

Therefore, the strategy relies on the principles of retrosynthesis, where the target molecule is deconstructed to identify suitable starting materials. For this compound, the key starting material is 3-methylaniline (m-toluidine). By using this aniline in cyclization reactions like the Skraup or Conrad-Limpach synthesis, the methyl group is inherently positioned at the C5-position of the resulting quinoline ring system. This approach circumvents the challenges of direct, selective methylation of the heterocyclic core.

Table 1: General Parameters for Optimization in Quinoline Synthesis

| Parameter | Objective | Common Approaches |

|---|---|---|

| Catalyst | Increase reaction rate and selectivity. | Screening various Lewis or Brønsted acids for cyclization steps. nih.govjournalirjpac.com |

| Temperature | Ensure reaction completion while minimizing side products. | Stepwise temperature control for different stages (e.g., condensation vs. cyclization). |

| Reaction Time | Maximize product formation without degradation. | Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC). |

| Reagent Ratio | Achieve high conversion of the limiting reagent. | Adjusting the stoichiometry of reactants and catalysts. journalirjpac.com |

By systematically adjusting these conditions for the cyclization and chlorination steps, the multi-step synthesis can be refined to be more efficient and cost-effective.

Advanced Synthetic Approaches and Innovations

Modern synthetic organic chemistry offers powerful tools for the modification of heterocyclic compounds like this compound. Transition metal-catalyzed cross-coupling reactions are particularly valuable for creating new carbon-carbon bonds, allowing for the diversification of the quinoline scaffold.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. yonedalabs.com In the context of this compound, the chlorine atom at the C4-position serves as an excellent electrophilic partner for this reaction. This allows for the coupling of various organoboron reagents (boronic acids or esters) to the quinoline core. researchgate.netsphinxsai.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: youtube.com

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

This powerful reaction enables the synthesis of a wide array of 4-aryl, 4-heteroaryl, or 4-alkyl substituted 5-methylquinolines, which are valuable compounds for further chemical and biological studies. mdpi.com The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it a cornerstone of modern synthetic strategies involving halo-substituted quinolines. researchgate.netsphinxsai.com

Nucleophilic Substitution Reactions in Quinoline Systems

The C4-position of 4-chloroquinoline (B167314) derivatives is the primary site for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the displacement of the chlorine atom by a wide range of nucleophiles, providing a powerful tool for the synthesis of diverse functionalized quinolines. The reaction involves the attack of a nucleophile on the electron-deficient carbon atom, followed by the departure of the chloride leaving group. nih.gov

Studies on analogous systems, such as 4-chloro-8-methylquinolin-2(1H)-one and 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, demonstrate the breadth of this methodology. mdpi.comresearchgate.net Nucleophiles including amines, thiophenol, sodium azide (B81097), and malononitrile (B47326) have been successfully employed to displace the 4-chloro substituent. researchgate.net For instance, direct coupling with alkylamines can be achieved, though often requiring elevated temperatures (T > 120°C) and extended reaction times (t > 24 h) in solvents like alcohol or DMF. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Chloroquinoline Analogs

| Starting Material | Nucleophile | Reagent/Conditions | Product | Reference |

| 4-chloro-8-methylquinolin-2(1H)-one | Azide | Sodium Azide | 4-azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea (B124793) | Heat (170-190°C) | 8-methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| 4,7-dichloroquinoline | α,ω-diamines | Elevated Temperature | 4-(aminoalkyl)amino-7-chloroquinoline | nih.gov |

| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Amines | - | 4-amino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | - | 4-(phenylthio)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

Oxidation and Reduction Protocols

The quinoline ring can undergo both oxidation and reduction, allowing for further functionalization and structural modification.

Oxidation: The oxidation of the quinoline nucleus can occur at several positions depending on the reagents and conditions used. biosynce.com

N-Oxidation: The nitrogen atom of the pyridine (B92270) ring is a common site for oxidation. Reagents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used to form the corresponding quinoline N-oxide. biosynce.comchemicalbook.com This transformation is initiated by the nucleophilic attack of the nitrogen's lone pair on the oxidizing agent. biosynce.com The resulting N-oxide is a versatile intermediate, as the N-oxide group can direct further functionalization at the C2 and C8 positions. researchgate.net

Ring and Side-Chain Oxidation: Under more forceful conditions with strong oxidizing agents like potassium permanganate, carbon-hydrogen bonds on the benzene (B151609) or pyridine rings, or on alkyl substituents, can be oxidized to form quinoline carboxylic acids. biosynce.comguidechem.com For example, a 1,2,3,4-tetrahydroquinolin-4-one can be oxidized to a 4-hydroxyquinoline using oxygen or air in a basic medium at elevated temperatures and pressure. google.com

Reduction: Reduction of the quinoline system typically involves the pyridine ring.

Ring Reduction: A notable method for the reduction of quinolines to the corresponding 1,2,3,4-tetrahydroquinolines involves the use of iodine (I₂) as a catalyst with hydroboranes like pinacolborane (HBpin) as the reducing agent. rsc.org This reaction proceeds under mild conditions and tolerates a broad range of functional groups. rsc.org

Functional Group Reduction: Substituents on the quinoline ring can also be selectively reduced. For example, an azido (B1232118) group can be converted to an amino group. One method involves treatment with triphenylphosphine (B44618) to form an intermediate phosphazene, which is then hydrolyzed with dilute acid to yield the amine. mdpi.com While catalytic hydrogenation is another option, it may lead to undesired byproducts, especially with sensitive functional groups present on the molecule. mdpi.com

Derivatization Strategies and Functionalization

Beyond simple substitution, oxidation, and reduction, various strategies exist to derivatize the this compound scaffold.

Alkylation can be performed on heteroatoms introduced onto the quinoline ring system. For example, the thione derivative of 4-chloro-8-methylquinolin-2(1H)-one can be S-alkylated using reagents like dimethyl sulfate (B86663) or ethyl iodide to yield 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com Similarly, N-alkylation of quinazolinone systems has been demonstrated using reagents such as methyl-2-bromo acetate. uw.edu These reactions typically proceed via a standard nucleophilic substitution mechanism where the heteroatom (e.g., sulfur or nitrogen) attacks the alkylating agent. mdpi.comuw.edu

The 4-chloro group is readily displaced by hydrazine (B178648), a powerful nucleophile. rsc.org The reaction of 4-chloroquinoline derivatives with hydrazine hydrate (B1144303) leads to the formation of 4-hydrazinoquinolines. mdpi.comresearchgate.netrsc.org For instance, 4-chloro-8-methylquinoline-2(1H)-thione and 2-ethylthio-4-chloro-8-methylquinoline both react with hydrazine hydrate to yield 4-hydrazino-8-methylquinoline-2(1H)-thione and 2,4-dihydrazino-8-methylquinoline, respectively. mdpi.com This transformation is significant as the resulting hydrazino group can be used in further synthetic steps, such as the construction of fused heterocyclic rings.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

| Alkylation | 4-chloro-8-methylquinoline-2(1H)-thione | Dimethyl sulfate, KOH | 4-Chloro-2-methylthio-8-methylquinoline | mdpi.com |

| Alkylation | 4-chloro-8-methylquinoline-2(1H)-thione | Ethyl iodide | 4-Chloro-2-ethylthio-8-methylquinoline | mdpi.com |

| Hydrazination | 4-chloro-8-methylquinoline-2(1H)-thione | Hydrazine hydrate | 4-hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |

| Hydrazination | 2-ethylthio-4-chloro-8-methylquinoline | Hydrazine hydrate | 2,4-dihydrazino-8-methylquinoline | mdpi.com |

| Azidation | 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-azido-8-methylquinolin-2(1H)-one | mdpi.com |

| Thiation | 4-chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

Other nucleophiles can be employed to transform the 4-chloro group, expanding the synthetic utility of the quinoline core.

Azidation: The reaction of 4-chloroquinolines with sodium azide provides a route to 4-azidoquinolines. mdpi.comresearchgate.net This was demonstrated in the conversion of 4-chloro-8-methylquinolin-2(1H)-one to its corresponding 4-azido derivative. mdpi.com The azido group is a versatile functional handle, capable of undergoing cycloaddition reactions or reduction to an amine. mdpi.com

Thiation: The chloro group can be converted into a sulfanyl (B85325) group. Heating 4-chloro-8-methylquinolin-2(1H)-one with thiourea at high temperatures (170–190 °C) results in the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.com

Green Chemistry Principles in Quinoline Synthesis

Traditional methods for synthesizing quinolines often rely on harsh conditions, hazardous chemicals, and organic solvents, leading to significant environmental and economic drawbacks. beilstein-journals.org Consequently, there is a growing emphasis on developing greener and more sustainable synthetic routes. Green chemistry principles focus on minimizing waste, reducing the use of toxic substances, improving energy efficiency, and utilizing renewable resources.

Key green approaches in quinoline synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a central theme. beilstein-journals.org

Eco-Friendly Catalysts: The development of reusable and non-toxic catalysts, such as p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix nih.govarene, helps to minimize waste and improve reaction efficiency. beilstein-journals.org

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-assisted synthesis offer significant advantages over conventional heating. beilstein-journals.org These methods often lead to dramatically reduced reaction times, higher yields, and simpler workup procedures. beilstein-journals.org

These sustainable methodologies are not only environmentally responsible but also frequently provide more efficient and economical pathways for the production of quinoline derivatives. beilstein-journals.org

Spectroscopic and Analytical Characterization Techniques

X-ray Diffraction Analysis for Solid-State StructuresSingle-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This analysis would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions of 4-Chloro-5-methylquinoline in the solid state.

Without access to published research or database entries containing this specific data for this compound, a detailed article with the requested data tables and research findings cannot be generated.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatography is an indispensable tool in the analysis of quinoline (B57606) derivatives, enabling the separation, identification, and quantification of target compounds and any associated impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of quinoline derivatives due to its high resolution and sensitivity. For compounds structurally similar to this compound, such as 7-Chloro-5-methylquinolin-8-ol, reverse-phase HPLC methods have been successfully developed. sielc.com These methods typically employ a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous solution, often with an acid additive such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The retention time of the compound is a key parameter for its identification. For quantitative analysis, a calibration curve is constructed using standards of known concentration. UPLC (Ultra-Performance Liquid Chromatography), which utilizes smaller particle size columns, can be employed for faster analysis times. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of a Chloro-methylquinoline Derivative

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Application | Purity assessment, preparative separation, pharmacokinetics |

Note: This data is based on the analysis of a structurally related compound, 7-Chloro-5-methylquinolin-8-ol, and serves as a representative example. sielc.com

Table 2: Example GC-MS Data for Methylquinoline Isomers

| Compound | Retention Time (Relative) | Key Mass Fragments (m/z) |

| 5-Methylquinoline (B1294701) | Varies with conditions | 143, 142, 115 |

| 7-Methylquinoline | Varies with conditions | Not specified |

Note: This table illustrates the type of data obtained from GC-MS analysis of methylquinoline isomers and is not specific to this compound. researchgate.netnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative analysis of quinoline derivatives. nih.govresearchgate.net It is particularly useful for monitoring the progress of chemical reactions, assessing the purity of a sample, and for the preliminary identification of compounds. nih.govrjpbcs.comlibretexts.org In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica gel, and the plate is developed in a chamber containing a suitable mobile phase. nih.gov The separation is based on the differential adsorption of the compounds to the stationary phase. researchgate.net

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification. libretexts.org Visualization of the separated spots is often achieved under UV light. nih.govlibretexts.org For instance, in the synthesis of 4-chloro quinolines, TLC is used to monitor the consumption of the starting material. rsc.org

Table 3: General Applications of TLC in Quinoline Chemistry

| Application | Description |

| Reaction Monitoring | Tracking the disappearance of reactants and the appearance of products. rjpbcs.comrsc.org |

| Purity Assessment | Detecting the presence of impurities, which appear as extra spots. news-medical.net |

| Compound Identification | Comparing the Rf value of an unknown sample with that of a known standard. rjpbcs.comlibretexts.org |

| Fraction Analysis | Analyzing fractions collected from other separation techniques. researchgate.net |

Emerging Analytical Methodologies for Quinoline Derivatives

The field of analytical chemistry is continuously evolving, with new methods being developed for the analysis of quinoline derivatives that offer improved sensitivity, selectivity, and speed. While classical chromatographic and spectroscopic techniques remain the cornerstone of analysis, several emerging methodologies are gaining prominence.

Recent advancements in spectrophotometric and electroanalytical methods are providing new avenues for the determination of quinoline-based compounds. bohrium.com These techniques can offer high sensitivity and are often amenable to miniaturization and automation.

Furthermore, the development of novel synthetic methodologies, such as microwave-assisted and ultrasound-assisted synthesis, often necessitates the parallel development of rapid and efficient analytical techniques to monitor these fast reactions. nih.gov The use of metal nanoparticle-catalyzed reactions in the synthesis of quinolines also presents new analytical challenges and opportunities for the development of specific detection methods. nih.gov

In the broader context of quinoline analysis, there is a continuous drive towards greener analytical methods, which aim to reduce the use of hazardous solvents and reagents, minimize waste generation, and decrease energy consumption.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. For 4-Chloro-5-methylquinoline, these methods offer a detailed view of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying quinoline (B57606) derivatives. DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters.

Studies on related quinoline compounds using DFT, often with the B3LYP functional and basis sets like 6-31+G(d,p), help in understanding structural parameters and orbital interactions. For this compound, DFT would be used to calculate bond lengths, bond angles, and dihedral angles, confirming the planarity of the quinoline ring system. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra). For this compound, TD-DFT calculations can determine the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. These calculations help in assigning the absorption bands observed in experimental spectra and understanding the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The choice of solvent can be incorporated into TD-DFT calculations to simulate the UV-Vis spectra in different environments, providing a more accurate comparison with experimental data.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a visual and quantitative framework for understanding the chemical behavior of this compound. These methods are crucial for predicting reactivity and intermolecular interactions.

Conformation analysis for a molecule like this compound primarily involves the determination of its most stable three-dimensional structure. Due to the rigid, aromatic nature of the quinoline core, the molecule is largely planar. DFT calculations are used to optimize the geometry and confirm that the planar conformation represents a minimum on the potential energy surface. This is verified by ensuring the absence of imaginary frequencies in the vibrational analysis. The orientation of the methyl group relative to the quinoline plane is also a key aspect of the conformational analysis.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for identifying the reactive sites within a molecule. An MEP map illustrates the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP map would show negative potential (typically colored red) around the electronegative nitrogen and chlorine atoms, indicating these as likely sites for electrophilic attack. Conversely, positive potential (colored blue) would be localized around the hydrogen atoms, suggesting these areas are susceptible to nucleophilic attack. The MEP surface thus provides valuable insights into the molecule's intermolecular interaction patterns and chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is associated with the molecule's electron-donating ability, and the LUMO's energy relates to its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be distributed over the quinoline ring, while the LUMO would also be located across the aromatic system. DFT calculations are used to determine the energies of these orbitals and predict the molecule's electronic behavior and reactivity.

Interactive Data Table: Quantum Chemical Parameters for Quinoline Derivatives

This table presents representative data from theoretical studies on related quinoline compounds to illustrate the typical values obtained through DFT and FMO analysis.

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -4.5 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 to 4.0 eV |

Vibrational Analysis and Spectral Interpretation

Vibrational spectroscopy, in conjunction with quantum chemical calculations, serves as a powerful tool for the elucidation of molecular structure and bonding. For quinoline derivatives, these methods provide detailed insights into the fundamental vibrational modes, aiding in the interpretation of experimental infrared (IR) and Raman spectra.

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed and quantitative assignment of vibrational modes observed in IR and Raman spectra. nih.gov It decomposes the normal modes of vibration into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions), offering a precise understanding of the nature of the vibration. researchgate.net This analysis is often performed using specialized software like VEDA (Vibrational Energy Distribution Analysis). nih.govresearchgate.net

For quinoline derivatives, PED analysis helps in the unambiguous assignment of complex vibrational spectra. researchgate.net The calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with appropriate basis sets like 6-311++G(d,p). researchgate.netuantwerpen.benih.gov The theoretically calculated vibrational frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the computational method, allowing for a better correlation with experimental data. uantwerpen.benih.gov

In studies of related molecules like 2-chloroquinoline-3-carboxaldehyde and various chloro-methylquinoline isomers, PED analysis has been instrumental in assigning specific vibrational frequencies to functional groups and skeletal modes. researchgate.netnih.gov For a molecule like this compound, PED would be used to characterize key vibrational modes, including:

C-H stretching modes: Typically observed in the 3100-3000 cm⁻¹ range for the aromatic quinoline ring. researchgate.net

C-Cl stretching modes: Generally found in the 760-505 cm⁻¹ region, though their position can be influenced by the electronic environment. dergipark.org.tr

CH₃ group vibrations: Including symmetric and asymmetric stretching and bending modes.

Quinoline ring skeletal vibrations: Complex mixed modes involving C-C and C-N stretching and bending, which occur in the 1600–1200 cm⁻¹ region. dergipark.org.tr

The table below illustrates typical PED contributions for characteristic vibrational modes in a substituted quinoline, demonstrating how PED analysis provides a quantitative assignment for each normal mode.

| Vibrational Mode (cm⁻¹) | Assignment | Major PED Contributions (%) |

| ~3050 | Aromatic C-H Stretch | ν(C-H) (95-98%) |

| ~1600 | Ring C=C/C=N Stretch | ν(C=C) (45%), ν(C=N) (30%), δ(C-C-H) (15%) |

| ~1450 | CH₃ Asymmetric Bend | δas(CH₃) (80%), Ring def. (15%) |

| ~700 | C-Cl Stretch | ν(C-Cl) (75%), Ring def. (20%) |

| ~600 | Ring Puckering | τ(C-C-C-C) (60%), δ(C-N-C) (25%) |

| (Data is illustrative, based on typical findings for substituted quinolines) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity or physicochemical properties. georgiasouthern.edu These studies aim to identify the key structural features, or pharmacophores, responsible for a molecule's effects, guiding the design of more potent and selective derivatives. nih.govnih.gov

For the quinoline scaffold, SAR and QSAR studies have been extensively applied across various therapeutic areas, including anticancer, antimalarial, and antimicrobial research. nih.govnih.govrsc.org The goal is to develop mathematical models that correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a specific biological response. nih.gov

Key aspects of SAR for quinoline derivatives include:

Substitution Pattern: The position and nature of substituents on the quinoline ring are critical. For 4-substituted quinolines, the 7-chloro group is often considered optimal for antimalarial activity. pharmacy180.com The presence of a methyl group at position 3 has been shown to reduce activity, while an additional methyl group at position 8 can abolish it entirely. pharmacy180.com This highlights the sensitivity of biological activity to the precise placement of groups, as would be the case for the chloro and methyl groups in this compound.

Side Chains: In many biologically active quinolines, the nature of the side chain at positions like C-4 is crucial. For instance, a dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is often optimal for antimalarial activity. pharmacy180.com

Lipophilicity: The relationship between lipophilicity (expressed as cLogP) and cytotoxic effects has been noted. In some series of 2-arylquinoline derivatives, molecules with greater octanol/water partition coefficients showed better IC50 values against cancer cell lines like HeLa and PC3. rsc.org

QSAR models for quinoline derivatives are developed using various statistical and machine learning methods, including k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB). nih.gov These models are validated using metrics like the coefficient of determination (R²) and root mean squared error (RMSE). nih.gov For example, a QSAR study on quinoline derivatives as P-glycoprotein inhibitors developed a predictive model with an R² of 95%, successfully correlating molecular structure with inhibitory activity. nih.gov Such models can be used to predict the activity of novel compounds, like this compound, before their synthesis, thereby streamlining the drug discovery process. nih.govresearchgate.net

The table below summarizes key findings from SAR studies on various quinoline derivatives, which provide context for predicting the potential activity of this compound.

| Quinoline Position | Substituent/Modification | Observed Effect on Biological Activity | Reference Activity |

| C-7 | Chloro group (-Cl) | Often optimal for activity | Antimalarial pharmacy180.com |

| C-3 | Methyl group (-CH₃) | Reduces activity | Antimalarial pharmacy180.com |

| C-8 | Additional Methyl group (-CH₃) | Abolishes activity | Antimalarial pharmacy180.com |

| C-4 | Hydroxyl on side chain amine | Reduces toxicity | Antimalarial pharmacy180.com |

| General | Increased Lipophilicity (cLogP) | Correlates with higher cytotoxicity | Anticancer rsc.org |

In Silico Approaches to Molecular Interactions and Docking

In silico methods, particularly molecular docking, are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. alrasheedcol.edu.iq This approach provides critical insights into the binding mode, affinity, and specificity of a compound, which is essential for understanding its mechanism of action and for rational drug design. nih.govnih.gov

The molecular docking process involves placing the 3D structure of the ligand into the binding site of the target protein and evaluating the stability of the resulting complex. nih.gov The stability is often quantified by a docking score or binding affinity (e.g., in kcal/mol), which estimates the free energy of binding. nih.gov

For quinoline derivatives, molecular docking has been successfully applied to explore their interactions with a wide range of biological targets:

Anticancer Targets: Docking studies on quinoline derivatives have identified potential interactions with proteins like histone demethylases (KDM5A, KDM4B) and human topoisomerase IIα, revealing key binding modes that could explain their selective cytotoxicity against cancer cells. rsc.orgnih.gov

Antimicrobial Targets: In the context of antibacterial agents, quinoline compounds have been docked into the active site of enzymes like E. coli DNA gyrase B. These studies help to elucidate the binding patterns and interactions, which often involve hydrogen bonds with key amino acid residues and hydrophobic interactions. nih.gov

Antiviral Targets: Chloro- and bromo-substituted quinoline derivatives have been investigated as potential inhibitors of HIV reverse transcriptase (RT). nih.gov Docking studies showed that these compounds fit well into the allosteric site of the enzyme, with some exhibiting better docking scores than standard drugs, highlighting their potential as potent inhibitors. nih.gov

COVID-19 Targets: N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been studied as potential inhibitors of the COVID-19 main protease (Mpro, PDB ID: 6LU7). Docking analysis revealed that substitutions on the thiadiazole moiety significantly influenced the binding efficiency with the target. researchgate.net

The interactions predicted by docking are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, docking studies would predict how the quinoline ring, the chloro group, and the methyl group engage with amino acid residues in a target's active site. The chlorine atom, for instance, could participate in halogen bonding or hydrophobic interactions, while the nitrogen atom of the quinoline ring could act as a hydrogen bond acceptor.

The table below presents results from a representative molecular docking study of a quinoline derivative against a biological target, illustrating the type of data generated.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Fluoroquinolone Derivative | E. coli DNA Gyrase B | -7.2 | Asp73, Arg76 | Hydrogen Bond |

| Chloro-quinoline Derivative | HIV Reverse Transcriptase | -10.67 | LYS101, TRP229 | Hydrogen Bond, Hydrophobic |

| 2-Arylquinoline Derivative | Histone Demethylase KDM4A | -8.5 | His188, Glu190 | Metal Coordination, Pi-Stacking |

| 4-chloroquinolin-2-yl Derivative | COVID-19 Main Protease (6LU7) | -7.8 | His41, Cys145 | Hydrogen Bond, Hydrophobic |

| (Data compiled from representative studies on quinoline derivatives). rsc.orgnih.govnih.govresearchgate.net |

Research Applications in Medicinal Chemistry Scaffold Based Investigations

Quinoline (B57606) Core as a Pharmacophore in Drug Discovery Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. researchgate.net This privileged structure is present in a multitude of natural products and synthetically derived compounds, exhibiting a broad spectrum of pharmacological activities. nih.gov Its versatility stems from the ability to functionalize the ring at various positions, which significantly influences the biological activity of the resulting derivatives. nih.gov The nitrogen atom within the quinoline ring system imparts weak basic properties, allowing for salt formation and influencing its pharmacokinetic profile. nih.govarabjchem.org

The quinoline nucleus serves as a fundamental pharmacophore, a key structural component responsible for a drug's biological activity. orientjchem.org Modifications to this core structure have been extensively explored to enhance pharmacological properties such as solubility, bioavailability, and target selectivity. orientjchem.org The diverse biological activities associated with quinoline derivatives include antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral effects. orientjchem.org This wide range of activities has cemented the quinoline scaffold as a critical building block in the design and synthesis of novel therapeutic agents. nih.govorientjchem.org Computational methods have further accelerated the discovery of new quinoline-based drug candidates by enabling the design of derivatives with optimized interactions with biological targets. orientjchem.org

Exploration of 4-Chloro-5-methylquinoline as a Synthetic Precursor for Biologically Active Agents

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The chlorine atom at the 4-position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and side chains. This reactivity is crucial for creating libraries of novel compounds for biological screening. The methyl group at the 5-position can also influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets and its metabolic stability.

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a notable example. nih.gov Research has shown that the 7-chloroquinoline (B30040) moiety is often crucial for antimalarial activity. mdpi.com While direct studies on this compound are not extensively detailed in the provided results, its structural similarity to key precursors in antimalarial drug synthesis makes it a valuable starting material. The 4-chloro position allows for the introduction of various amine side chains, a common strategy in the development of new 4-aminoquinoline-based antimalarials effective against resistant strains of Plasmodium falciparum. nih.govnih.gov

A study on novel 4-aminoquinoline analogues highlighted the importance of the core structure in antimalarial activity. nih.govresearchgate.net The synthesis of these analogues often involves the reaction of a 4-chloroquinoline (B167314) derivative with an appropriate amine. nih.govresearchgate.net This underscores the potential of this compound as a precursor for generating new antimalarial candidates.

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogs

| Compound ID | Modification | P. falciparum Strain | IC50 (nM) |

|---|---|---|---|

| Analog A | N-methylated secondary amine side chain | 3D7 (chloroquine-sensitive) | <500 |

| Analog A | N-methylated secondary amine side chain | K1 (chloroquine-resistant) | <500 |

| Analog B | Pyrrolizidinylmethyl side chain | Drug-resistant parasites | Not specified |

| Chloroquine | Standard Drug | 3D7 (chloroquine-sensitive) | Not specified |

| Chloroquine | Standard Drug | K1 (chloroquine-resistant) | Not specified |

IC50: Half-maximal inhibitory concentration Data derived from studies on 4-aminoquinoline derivatives. nih.govmdpi.com

The quinoline ring is a fundamental component of quinolone antibiotics, a class of broad-spectrum antibacterial agents. wikipedia.org These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. wikipedia.org The development of new quinoline-based antibacterial agents often involves the modification of the quinoline core to enhance potency and overcome resistance.

This compound can serve as a precursor for novel antibacterial compounds. The 4-position can be functionalized with various moieties, such as piperazine (B1678402) rings, which have been shown to contribute to antibacterial activity. mdpi.com Hybrid molecules incorporating the quinoline scaffold with other antibacterial pharmacophores, like 1,3,5-triazines, have also been synthesized and evaluated. researchgate.net

A study on hybrid 4-aminoquinoline-1,3,5-triazine derivatives demonstrated that some of these compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The synthesis of these hybrids involves the reaction of a 4-chloroquinoline with a suitable triazine-containing amine, highlighting a potential synthetic route for derivatives of this compound.

Table 2: Antibacterial Activity of a Quinoline-Piperazine Hybrid Compound

| Compound ID | Bacterial Strain | Class | MIC (µM) |

|---|---|---|---|

| 5k | Staphylococcus aureus | Gram-positive | 10 |

| 5k | Pseudomonas aeruginosa | Gram-negative | Inactive |

MIC: Minimum Inhibitory Concentration Data from a study on 4-piperazinylquinoline derivatives. mdpi.com

Quinoline derivatives have also been investigated for their antifungal properties. researchgate.net The mechanism of action for some quinoline-based antifungals is believed to involve the inhibition of fungal enzymes or disruption of the fungal cell membrane. researchgate.net 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their antifungal activity. researchgate.net

While specific research on the antifungal applications of this compound derivatives is not detailed in the provided search results, the general antifungal potential of the quinoline scaffold suggests that derivatives of this compound could be explored for this purpose. The ability to introduce various functional groups at the 4-position allows for the synthesis of novel compounds that could be screened for activity against pathogenic fungi. The structural similarities between some quinoline-based antifungals and existing drugs like terbinafine (B446) suggest that the quinoline scaffold is a promising starting point for the design of new antifungal agents. researchgate.net

The quinoline scaffold is a prominent feature in a number of anticancer agents. arabjchem.org These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, interaction with DNA, and induction of apoptosis. mdpi.com The versatility of the quinoline ring allows for the design of molecules that can target specific pathways involved in cancer progression. arabjchem.org

Derivatives of this compound can be synthesized to explore their potential as anticancer agents. The 4-chloro position provides a convenient handle for introducing side chains that can enhance cytotoxic activity or improve selectivity for cancer cells. For instance, the synthesis of quinoline derivatives bearing hydrazone moieties has been reported to yield compounds with significant anticancer activity against various cancer cell lines.

Table 3: Cytotoxic Activity of a 7-Chloro-4-quinolinylhydrazone Derivative

| Cancer Cell Line | Tissue of Origin | IC50 (µg/cm³) |

|---|---|---|

| SF-295 | Central Nervous System | 0.314 - 4.65 |

| HTC-8 | Colon | 0.314 - 4.65 |

| HL-60 | Leukemia | 0.314 - 4.65 |

IC50: Half-maximal inhibitory concentration Data from a study on 7-chloro-4-quinolinylhydrazone derivatives.

Quinoline derivatives have been investigated for their anti-inflammatory properties. nih.gov The development of new anti-inflammatory drugs is an active area of research, and the quinoline scaffold offers a promising template for the design of novel agents.

A study on 4-phenylselenyl-7-chloroquinoline demonstrated its potential as an anti-inflammatory and antinociceptive agent. nih.govnih.gov This compound was shown to reduce edema and myeloperoxidase activity in a mouse model of inflammation. nih.gov The synthesis of this and related compounds involves the reaction of a 4-chloroquinoline with a selenium-containing nucleophile. This suggests that this compound could be used as a starting material to synthesize novel organoselenium quinoline derivatives with potential anti-inflammatory activity. These compounds have been shown to have a higher affinity for COX-2 than COX-1, which is a desirable characteristic for anti-inflammatory drugs. nih.gov

Research into Antiviral Agents

The quinoline nucleus is a well-established pharmacophore in the development of antiviral drugs. nih.gov Derivatives of the quinoline scaffold have demonstrated notable activity against a wide array of viruses, including Zika virus, herpes virus, human immunodeficiency virus (HIV), and hepatitis C virus. nih.gov While direct research on the antiviral properties of this compound is specific, broader studies on related quinoline structures provide a foundational understanding of its potential.

For instance, research into 5-sulphonamido-8-hydroxyquinoline derivatives has shown that certain compounds in this class exhibit significant viral inhibitory activity. Specifically, selected compounds demonstrated marked efficacy against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov Chicken embryo experiments confirmed high antiviral activity for these compounds against both APMV-1 and LTV. nih.gov The core quinoline structure is integral to these activities, suggesting that scaffolds like this compound could serve as a valuable starting point for the synthesis of new antiviral candidates. The exploration of bioisosteres, such as quinoxalines, which are structurally similar to quinolines, has also yielded promising antiviral agents, further highlighting the therapeutic potential of this class of heterocyclic compounds. nih.gov

Research into Enzyme and Receptor Inhibition Mechanisms

The this compound scaffold is a key component in the design of molecules that can interact with and inhibit various enzymes and receptors, playing a crucial role in cellular signaling pathways.

Kinase Inhibition Research

Kinases are a significant class of enzymes that are often targeted in drug discovery, particularly in oncology. Quinoline derivatives have been investigated as inhibitors of several kinases.

Sphingosine Kinase (SphK): Modified quinoline-5,8-diones have been identified as inhibitors of Sphingosine Kinase (SphK), an enzyme overexpressed in many cancers. mdpi.comnih.gov By using a fragment-based approach, researchers have developed novel C(7) ether-linked quinoline-5,8-diones that show good potency against both SphK1 and SphK2. mdpi.com

Phosphoinositide 3-kinase (PI3K): The PI3K/PKB pathway is another critical signaling cascade in cancer. Imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway. nih.gov Furthermore, studies on chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety have demonstrated inhibitory activity against the PI3K enzyme, suggesting a potential mechanism for their anticancer effects. nih.gov

The following table summarizes the kinase inhibition research involving quinoline derivatives.

Table 1: Research on Kinase Inhibition by Quinoline Derivatives| Kinase Target | Quinoline Scaffold Type | Research Focus |

|---|---|---|

| Sphingosine Kinase (SphK1/SphK2) | Quinoline-5,8-dione | Development of dual inhibitors for anticancer applications. mdpi.comnih.gov |

| Phosphoinositide 3-kinase (PI3K) | Imidazo[4,5-c]quinoline | Modulation of the PI3K/PKB pathway. nih.gov |

| Phosphoinositide 3-kinase (PI3K) | Chloroquinoline-benzenesulfonamide hybrids | Exploration of anticancer agents acting via PI3K inhibition. nih.gov |

DNA Gyrase and Topoisomerase Inhibition Research

DNA gyrase and topoisomerases are essential enzymes that control the topological states of DNA and are validated targets for antibacterial and anticancer drugs. nih.govnih.govmdpi.com Quinolone antibiotics, a well-known class of drugs, function by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.com

Novel quinoline derivatives have been developed and assessed for their ability to inhibit these enzymes. nih.govmedchemexpress.cn For example, a series of new quinoline derivatives demonstrated potent antimicrobial activity, which was mechanistically linked to the inhibition of E. coli DNA gyrase. nih.gov One particular derivative showed significant inhibitory activity with an IC50 value of 3.39 μM. nih.gov

In the realm of anticancer research, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit human topoisomerase I and IIα. mdpi.com While some compounds showed weak inhibition of topoisomerase I, one derivative demonstrated strong inhibition of topoisomerase IIα, comparable to the standard drug etoposide. mdpi.com This highlights the potential of the quinoline scaffold in developing novel topoisomerase poisons for cancer therapy. mdpi.comnih.gov

Other Molecular Target Interactions and Pathways

Beyond kinases and topoisomerases, derivatives of the quinoline scaffold have been investigated for their interactions with other significant molecular targets.

HIV Reverse Transcriptase: In the search for new anti-HIV agents, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies of pyrazoline and pyrimidine-containing quinoline derivatives have shown good binding interactions with the active domain of HIV reverse transcriptase, with some compounds exhibiting higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov

PI3K/PKB Pathway: As mentioned in the context of kinase inhibition, imidazo[4,5-c]quinolines are effective modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, which is crucial for cell survival and proliferation. nih.gov

Anticancer Mechanisms: Novel chloroquinoline derivatives hybridized with benzenesulfonamide have been synthesized and evaluated for their anticancer activity. nih.gov Molecular docking studies suggest that the mechanism of action for these compounds could be through the inhibition of the PI3K enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have been crucial in optimizing their therapeutic potential. mdpi.comnih.gov

Investigations into "reversed chloroquine" (RCQ) molecules, where the linkage between the 7-chloro-4-aminoquinoline moiety and an aromatic head group is varied, have shown that linker length can be modified without a significant loss of antimalarial activity. nih.gov This indicates a degree of structural flexibility in the design of new antimalarial agents based on the 4-aminoquinoline scaffold. nih.govmanchester.ac.uk

Positional Isomerism and Substituent Effects on Bioactivity

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline ring system.

Effect of Methyl Group Position: The position of a methyl group on the quinoline nucleus can significantly impact bioactivity. For instance, the introduction of a methyl group at the 5-position of the quinoline core has been reported to characteristically enhance antibacterial activity against Gram-positive bacteria. researchgate.net

Effect of Chloro Group and Other Halogens: The presence and position of a chloro substituent are also critical. In the development of antimalarial 6-chloro-2-arylvinylquinolines, the position of fluorine atoms on the styryl moiety dramatically affected potency. nih.gov A 4-fluoro substituent resulted in significantly higher potency compared to a 2-fluoro substituent. nih.gov Similarly, in a series of styrylquinolines, a derivative with an ortho-chloro substitution on the phenyl ring was found to be the most potent against the A-549 cancer cell line. nih.gov The presence of a chloro-substituent has also been shown to enhance the antileishmanial activity of certain quinoline derivatives. nih.gov

The following table details key findings from SAR studies on substituted quinolines.

Table 2: Positional Isomerism and Substituent Effects on the Bioactivity of Quinoline Derivatives| Scaffold/Derivative Class | Substituent/Position | Effect on Bioactivity |

|---|---|---|

| Quinoline Nucleus | Methyl group at C5 | Enhanced antibacterial activity against Gram-positive bacteria. researchgate.net |

| 6-Chloro-2-arylvinylquinolines | Fluoro group on styryl moiety | Potency is position-dependent (4-fluoro > 3-fluoro > 2-fluoro). nih.gov |

| Styrylquinolines | Ortho-chloro on phenyl ring | Most potent cytotoxic activity against A-549 cell line. nih.gov |

| Quinoline-triazole hybrid | Chloro-substituent | Enhanced antileishmanial activity. nih.gov |

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its biological activity. For quinoline-based compounds, the introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

While specific research on the stereochemical considerations of this compound derivatives is not extensively available in publicly accessible literature, studies on structurally related quinoline compounds highlight the profound impact of stereochemistry on their biological effects. A notable example is the investigation of chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives, which provides valuable insights into how stereoisomerism can influence antiproliferative activity.

In a study focused on these chiral tetrahydroquinoline analogs, a library of 8-substituted derivatives was synthesized and evaluated for their effects on various cancer cell lines. mdpi.com For compounds that showed significant activity, the individual enantiomers were separated and tested to determine if the biological effect was stereospecific. mdpi.com

The research revealed that the antiproliferative activity was indeed influenced by the stereochemistry at the C8 position of the tetrahydroquinoline ring. For instance, the (R)-enantiomer of one of the most active compounds, (R)-5a, demonstrated potent activity against the A2780 ovarian carcinoma cell line. mdpi.com This enantiomer was found to affect the cell cycle, induce mitochondrial membrane depolarization, and increase the production of reactive oxygen species (ROS), indicating a specific mechanism of action that is dependent on its absolute configuration. mdpi.com

The differential activity between enantiomers underscores the importance of a specific spatial arrangement for effective interaction with the biological target. One enantiomer may fit perfectly into the binding site of a receptor or enzyme, leading to a biological response, while the other enantiomer, being a non-superimposable mirror image, may bind weakly or not at all. unimi.it

The following table summarizes the antiproliferative activity (IC50 values) of the racemic mixture and individual enantiomers of a representative 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivative against the A2780 human ovarian cancer cell line.

| Compound | Configuration | IC50 (µM) against A2780 cells |

|---|---|---|

| 5a | Racemic | 5.8 ± 0.5 |

| (R)-5a | R | 4.3 ± 0.3 |

| (S)-5a | S | 7.2 ± 0.6 |

Data sourced from a study on chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine-based compounds. mdpi.com

These findings emphasize that for the development of quinoline-based therapeutic agents, including those derived from a this compound scaffold, the consideration of stereochemistry is crucial. The synthesis and evaluation of individual stereoisomers are essential to identify the more potent and potentially less toxic enantiomer, leading to the development of safer and more effective drugs. unimi.it The general principle is that the specific three-dimensional structure of a drug molecule is a key determinant of its interaction with chiral biological macromolecules, ultimately governing its pharmacological effect. unimi.it

Applications in Materials Science and Industrial Chemistry

Development of Organic Semiconductors

While direct studies on 4-Chloro-5-methylquinoline as a primary component in organic semiconductors are not extensively documented, the broader class of quinoline (B57606) derivatives is well-established in this field. Organic semiconductors are integral to the fabrication of electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular structure and packing of the organic materials used.

The introduction of substituents like the chloro and methyl groups in this compound can be expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the quinoline core. This tuning of the electronic bandgap is a crucial aspect of designing efficient semiconductor materials. For instance, the electron-withdrawing nature of the chlorine atom can influence the electron-transporting properties, while the methyl group can affect the solid-state packing and solubility of the resulting materials. The planar structure of the quinoline ring system is conducive to π-π stacking, which is essential for charge transport in organic semiconductor films.

Table 1: Potential Influence of Substituents on Semiconductor Properties of Quinoline Derivatives

| Substituent | Position | Potential Effect on Semiconductor Properties |

| Chloro | 4 | - Modulates HOMO/LUMO energy levels - May enhance electron-transporting characteristics - Influences intermolecular interactions |

| Methyl | 5 | - Affects solid-state packing and morphology - Can improve solubility in organic solvents for solution-based processing - Steric hindrance can be used to control molecular arrangement |

Applications in Light-Emitting Diodes (LEDs)

Organic light-emitting diodes (OLEDs) are a prominent application for quinoline-based compounds, particularly derivatives of 8-hydroxyquinoline (B1678124) which form stable and highly fluorescent metal complexes. While this compound is not an 8-hydroxyquinoline derivative, its core structure can be functionalized to create novel ligands for OLED applications. The chloro and methyl groups can influence the photophysical properties of such ligands and their corresponding metal complexes.

The emission color and efficiency of an OLED are determined by the electronic structure of the emissive material. By incorporating this compound into the design of new emitter molecules, it may be possible to fine-tune the emission wavelength. The electron-withdrawing chlorine atom can lead to a blue-shift in the emission spectrum, which is desirable for developing blue-emitting OLEDs, a key component for full-color displays. Furthermore, the methyl group can enhance the solubility and film-forming properties of the material, which are important for the fabrication of high-quality OLED devices.

Integration into Polymeric Materials and Coatings

The incorporation of functional moieties into polymers is a widely used strategy to develop materials with tailored properties. Quinoline derivatives can be integrated into polymer chains to impart specific optical, electronic, or thermal characteristics. This compound, with its reactive chloro group, can serve as a monomer or a pendant group in polymer synthesis.

The presence of the quinoline unit within a polymer backbone can enhance its thermal stability and introduce fluorescence, making such polymers suitable for applications in sensors or as luminescent coatings. The chloro group provides a reactive site for polymerization reactions, such as nucleophilic substitution, allowing for the covalent bonding of the quinoline moiety to a polymer chain. The methyl group can influence the polymer's solubility and processability. The development of quinoline-containing polymers opens up possibilities for creating advanced materials for a range of applications, from protective coatings to functional thin films in electronic devices. nih.gov

Utilization in Fluorescent Probe and Sensor Development

The quinoline ring system is inherently fluorescent, and this property has been extensively exploited in the development of chemical sensors. mdpi.com The fluorescence of quinoline derivatives can be sensitive to the presence of specific analytes, such as metal ions or pH changes. researchgate.net The substituents on the quinoline ring play a crucial role in determining the sensor's selectivity and sensitivity. researchgate.net

This compound can be envisioned as a platform for the design of new fluorescent probes. mdpi.com The chloro group can act as a reactive handle for the attachment of a receptor unit that selectively binds to a target analyte. Upon binding, the electronic environment of the quinoline fluorophore would be altered, leading to a change in its fluorescence intensity or wavelength. The methyl group can modulate the probe's photophysical properties and its solubility in different media. The development of sensors based on substituted quinolines is a vibrant area of research with applications in environmental monitoring, biological imaging, and clinical diagnostics. mdpi.comresearchgate.net

Table 2: Design Principles for Fluorescent Probes Based on this compound

| Component | Function | Example |

| Fluorophore | The core fluorescent unit | This compound |

| Receptor | Binds selectively to the target analyte | Aza-crown ether for metal ion sensing |

| Linker | Connects the fluorophore and the receptor | Alkyl chain |

Role in Agrochemical Research and Development

Quinoline derivatives have a long history of use in agriculture as pesticides and herbicides. nih.gov The biological activity of these compounds is highly dependent on their substitution pattern. Structure-activity relationship (SAR) studies are crucial in this field to design new agrochemicals with high efficacy and low environmental impact. nih.govnih.gov

While specific data on the agrochemical properties of this compound is limited, its structural features suggest potential for biological activity. The presence of both a chloro and a methyl group on the quinoline ring can influence its interaction with biological targets. The lipophilicity of the molecule, which is affected by these substituents, is a key factor in its ability to penetrate biological membranes. Further research into the insecticidal, fungicidal, or herbicidal properties of this compound and its derivatives could lead to the discovery of new active ingredients for crop protection.

Applications in Dye and Pigment Formulation

The chromophoric nature of the quinoline ring makes it a valuable component in the synthesis of dyes and pigments. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants, and quinoline derivatives can be used as coupling components in their synthesis. researchgate.net The color of the resulting dye is determined by the extended π-conjugated system, which can be modified by the substituents on the quinoline ring.

This compound can be utilized as a precursor for the synthesis of novel azo dyes. ijirset.comnih.gov The chloro group can be substituted by an amino group, which can then be diazotized and coupled with other aromatic compounds to form a wide range of colors. The methyl group can influence the shade and fastness properties of the dye. Additionally, quinoline derivatives are used in the synthesis of cyanine (B1664457) dyes, which have applications in photography and as fluorescent labels. The unique substitution pattern of this compound offers opportunities for the creation of new dyes with specific coloristic and performance properties. researchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer syntheses are well-established, they often suffer from harsh reaction conditions and limited functional group tolerance. mdpi.com Future research will likely focus on developing more efficient, greener, and versatile synthetic routes to 4-Chloro-5-methylquinoline and its derivatives.

Key areas of exploration include:

Transition Metal-Catalyzed Reactions: Methodologies employing catalysts based on rhodium, cobalt, and copper have shown promise for the synthesis of substituted quinolines under milder conditions with high yields. mdpi.comnih.gov Future work could adapt these catalytic systems for the regioselective synthesis of this compound, potentially offering higher efficiency and atom economy.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. rsc.org Developing a one-pot MCR protocol for this compound would significantly streamline its synthesis, making it more accessible for further investigation. rsc.orgnih.gov

C-H Activation/Functionalization: Direct functionalization of the quinoline core via C-H activation is a rapidly advancing field. Applying these techniques could allow for the late-stage modification of the this compound scaffold, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, reduced reaction times, and enhanced safety, making the synthesis of quinoline derivatives more scalable and efficient. nih.gov

Table 1: Comparison of Synthetic Methodologies for Substituted Quinolines

| Methodology | Advantages | Potential Challenges for this compound |

|---|---|---|

| Classical Syntheses (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. mdpi.comnih.gov | Harsh conditions, low yields, limited regioselectivity. mdpi.com |

| Transition Metal Catalysis | High efficiency, mild conditions, broad functional group tolerance. mdpi.com | Catalyst cost and removal, optimization of ligands. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. rsc.org | Finding suitable reaction components and conditions. |

| C-H Functionalization | Step economy, late-stage diversification. | Achieving high regioselectivity on the quinoline core. |

Advanced Computational Studies for Rational Design

In silico methods are becoming indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. nih.gov For this compound, advanced computational studies can accelerate the design of novel derivatives with tailored properties.

Future computational avenues include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), can build models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.combiointerfaceresearch.com This approach can be used to predict the potency of new this compound analogues and guide the design of more effective compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target. nih.govtandfonline.com By docking this compound derivatives into the active sites of various enzymes or receptors, researchers can identify potential biological targets and understand key binding interactions, facilitating the rational design of more potent and selective inhibitors. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the interaction. nih.gov This can help validate docking results and provide a more accurate picture of the binding event.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. tandfonline.comresearchgate.net This early-stage screening can help prioritize derivatives of this compound with favorable pharmacokinetic profiles for further development.

Broadening Scope of Biological Target Identification and Mechanism Elucidation

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. orientjchem.orgrsc.orgbenthamscience.comnih.gov While the introduction of a methyl group at the 5-position of the quinoline nucleus has been reported to enhance antibacterial activity, the full biological potential of this compound remains largely untapped. researchgate.netnih.gov

Future research should focus on:

High-Throughput Screening: Screening this compound and its derivatives against large panels of cancer cell lines, bacterial strains, and viral targets could uncover novel therapeutic applications. nih.gov

Target Deconvolution: For active compounds identified through screening, identifying the specific molecular target is crucial. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pinpoint the proteins or pathways that this compound interacts with.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism by which the compound exerts its biological effect. For example, in cancer, this could involve investigating effects on cell cycle progression, apoptosis, or specific signaling pathways. researchgate.net

Exploration of New Therapeutic Areas: Beyond the established activities of quinolines, there is potential for this compound derivatives to be active in other areas, such as neurodegenerative diseases or metabolic disorders.

Table 2: Potential Biological Activities and Targets for Quinoline Derivatives

| Therapeutic Area | Potential Molecular Targets |

|---|---|

| Anticancer | Kinases, Topoisomerases, Tubulin, DNA. orientjchem.orgbiointerfaceresearch.comnih.gov |

| Antibacterial | DNA gyrase, Peptide deformylase (PDF). tandfonline.com |

| Antimalarial | Heme polymerase. nih.gov |

| Antiviral (e.g., HIV) | Reverse transcriptase. rsc.orgnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes. rsc.org |

Innovative Applications in Niche Materials Science Fields

The unique electronic and photophysical properties of the quinoline ring make it a valuable component in the development of advanced materials. biosynce.com The specific substitution pattern of this compound could be leveraged for innovative applications in materials science.

Emerging research could explore its use in:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as emitters, host materials, and charge-transporting layers in OLEDs. biosynce.com The electronic properties of this compound could be fine-tuned by further derivatization to develop novel materials for more efficient and stable OLED devices.

Photovoltaics: Certain quinoline derivatives have been investigated for use in dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.net Future studies could assess the potential of this compound as a component in next-generation photovoltaic technologies.

Molecular Sensors: The quinoline scaffold can be incorporated into chemosensors for the detection of metal ions and other analytes. The specific electronic nature and potential coordination sites of this compound could be exploited to design selective and sensitive sensors.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen are known to be effective corrosion inhibitors. The potential of this compound and its derivatives to protect metal surfaces could be an interesting area of investigation.

Synergistic Approaches in Multidisciplinary Research

The full potential of this compound can be unlocked through collaborative, multidisciplinary research that bridges the gap between different scientific fields.

Future synergistic approaches include:

Medicinal Chemistry and Materials Science: Combining expertise in these fields could lead to the development of drug-eluting materials or smart drug delivery systems where a derivative of this compound is the active agent.

Computational Chemistry and Synthetic Chemistry: A tight feedback loop between computational prediction and experimental synthesis can dramatically accelerate the discovery of new molecules with desired properties. tandfonline.com Computational chemists can design promising targets, which are then synthesized and tested, with the experimental data being used to refine the computational models.

Biology and Environmental Science: Given the biological activity of quinolines, there is potential to develop derivatives of this compound for applications in environmental remediation, such as the development of agents to combat harmful algal blooms or as targeted pesticides with improved biodegradability. biosynce.com